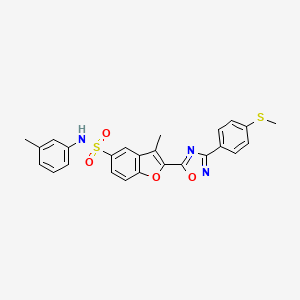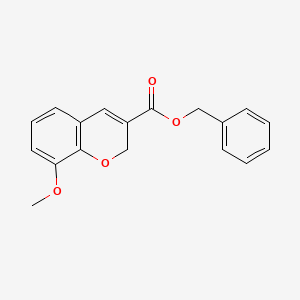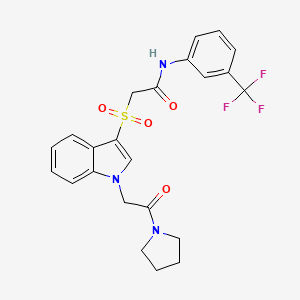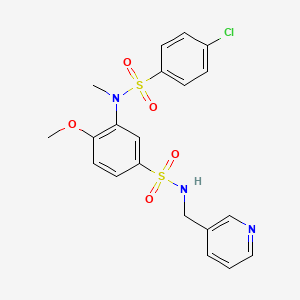![molecular formula C16H10ClF3N4O B2853546 2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 320419-29-2](/img/structure/B2853546.png)
2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C16H10ClF3N4O and its molecular weight is 366.73. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has shown the potential of compounds similar to 2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one in the synthesis of various heterocyclic compounds. Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into diverse derivatives such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others through treatment with different nucleophilic reagents, showcasing the versatility of similar structures in heterocyclic synthesis (Harb et al., 1989).
Catalytic Applications in Oligomerization Reactions
Compounds containing pyrazolylmethylpyridine structures have been utilized in metal complexes as catalysts for ethylene oligomerization reactions. These complexes, when activated with certain co-catalysts, demonstrated significant catalytic activity, influencing the product distribution based on the solvent and co-catalyst used. This highlights the potential application of compounds with similar structural features in catalysis and industrial chemistry processes (Nyamato et al., 2014).
Electroluminescence and OLED Applications
Compounds with pyridinyl and pyrazolyl groups have been explored for their luminescent properties, particularly in the context of organic light-emitting diodes (OLEDs). Tetradentate bis-cyclometalated platinum complexes with these structural motifs have shown highly luminescent characteristics, making them suitable for electroluminescence applications. Such studies underscore the importance of these compounds in the development of advanced materials for OLED technology (Vezzu et al., 2010).
Molecular Docking and Antimicrobial Activity
Recent research involving pyridine and fused pyridine derivatives has also included molecular docking studies towards target proteins, indicating their potential in drug design and pharmaceutical applications. These compounds have shown moderate to good binding energies, suggesting their relevance in the development of new therapeutic agents. Additionally, their antimicrobial and antioxidant activities have been evaluated, providing insights into their potential biomedical applications (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
2-(6-chloropyridin-2-yl)-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c17-13-5-2-6-14(23-13)24-15(25)10(9-22-24)8-21-12-4-1-3-11(7-12)16(18,19)20/h1-9,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLALUMMNDMFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CNN(C2=O)C3=NC(=CC=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)
![2-Chloro-N-(3,3-difluorocyclobutyl)-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B2853472.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)


![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)


![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)